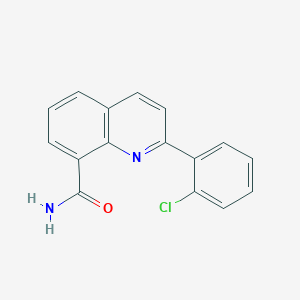
9H-Purine, 6-aziridinyl-9-benzyl-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- is a synthetic compound with the molecular formula C14H12ClN5 and a molecular weight of 285.732 . This compound is characterized by its purine base structure, which is modified with aziridinyl, benzyl, and chloro substituents. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- involves several steps, typically starting with the purine base. The aziridinyl group is introduced through a nucleophilic substitution reaction, while the benzyl and chloro groups are added through subsequent reactions. The exact synthetic route and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature conditions .
Analyse Des Réactions Chimiques
9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the aziridinyl group or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- involves its interaction with specific molecular targets. The aziridinyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The benzyl and chloro groups also contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- include:
9H-Purine, 6-aziridinyl-9-benzyl-: Lacks the chloro substituent, resulting in different reactivity and applications.
9H-Purine-2,6-diamine: A simpler purine derivative with different functional groups and properties. The uniqueness of 9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- lies in its combination of aziridinyl, benzyl, and chloro groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
92291-23-1 |
|---|---|
Formule moléculaire |
C14H12ClN5 |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
6-(aziridin-1-yl)-9-benzyl-2-chloropurine |
InChI |
InChI=1S/C14H12ClN5/c15-14-17-12(19-6-7-19)11-13(18-14)20(9-16-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Clé InChI |
NNZIPUWEWYCMBT-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=NC(=NC3=C2N=CN3CC4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



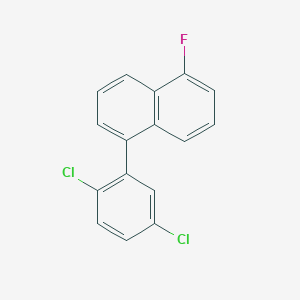
![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)

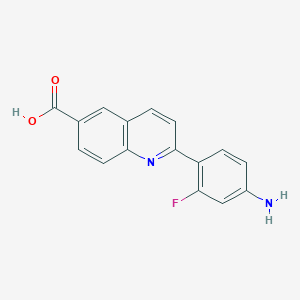

![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)
![4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]-](/img/structure/B11839345.png)

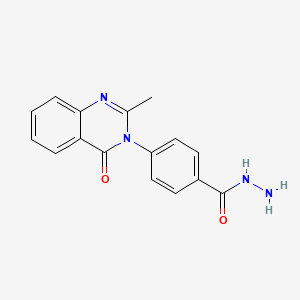
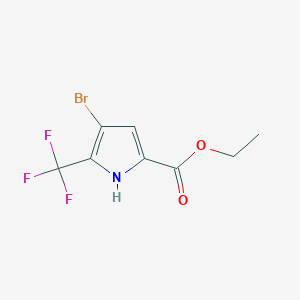
![7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11839369.png)
